molecular formula C14H26N2 B2575202 N-[2-(cyclohexen-1-yl)ethyl]-1-methylpiperidin-4-amine CAS No. 416864-64-7

N-[2-(cyclohexen-1-yl)ethyl]-1-methylpiperidin-4-amine

Cat. No. B2575202
CAS RN: 416864-64-7
M. Wt: 222.376
InChI Key: AHEHTHILPVVQRW-UHFFFAOYSA-N
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Description

“N-[2-(cyclohexen-1-yl)ethyl]-1-methylpiperidin-4-amine” is a complex organic compound. It contains a piperidine ring, which is a common structure in many pharmaceuticals and natural products . The cyclohexenyl group is a cyclic hydrocarbon unit that could potentially contribute to the compound’s reactivity .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a piperidine ring, a cyclohexene ring, and an amine group. These functional groups could influence the compound’s physical and chemical properties, as well as its reactivity .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the specific conditions and reagents present. The amine group could potentially participate in acid-base reactions, and the double bond in the cyclohexene ring could undergo addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as the presence of the piperidine ring, the cyclohexene ring, and the amine group could influence properties like solubility, melting point, boiling point, and stability .

Scientific Research Applications

Catalysis and Synthesis Applications

  • Catalyst Development : Research highlights the synthesis of N-Cyclohexyl-2-aryl(alkyl)-imidazo[1,2-a]pyridin-3-amine derivatives using specific catalysts under solvent-free conditions, showcasing the potential for similar compounds in facilitating organic reactions (R. Ghorbani‐Vaghei, M. Amiri, 2014).
  • Synthetic Methodologies : The development of efficient methods for direct N-monomethylation of aromatic primary amines using methanol presents a framework where related compounds could serve as intermediates or catalysts (Feng Li et al., 2012).
  • Ligand Design for Tetramerization of Ethylene : Studies on N-substituted diphosphinoamines, including cycloalkyl moieties, underscore the significance of structural fine-tuning for achieving efficient catalysis, suggesting that similar modifications in N-[2-(cyclohexen-1-yl)ethyl]-1-methylpiperidin-4-amine could tailor its catalytic properties (S. Kuhlmann et al., 2007).

Material Science and Polymer Chemistry

  • Electrophilic Aminations : The use of cyclohexanespiro-3'-oxaziridine for electrophilic aminations, enabling the synthesis of various nitrogen-containing compounds, illustrates the broader potential of cyclic and spiro compounds in synthetic chemistry, which could extend to applications of N-[2-(cyclohexen-1-yl)ethyl]-1-methylpiperidin-4-amine (Siegfried Andreae, Ernst Schmitz, 1991).

Advanced Organic Synthesis

  • Cyclization Reactions : The cyclization of ethyl [2-(1-cyclohexen-1-yl)cyclohexylidene]cyanoacetate to produce octahydrophenanthrene derivatives demonstrates complex transformations that compounds with cyclohexenyl groups can undergo, providing a hint at the chemical versatility and reactivity of N-[2-(cyclohexen-1-yl)ethyl]-1-methylpiperidin-4-amine in similar contexts (J. Wilamowski et al., 1995).

Future Directions

The potential applications and future directions for this compound would depend on its biological activity. If it shows promising activity in preliminary studies, it could be further developed and studied as a potential pharmaceutical .

properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-1-methylpiperidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2/c1-16-11-8-14(9-12-16)15-10-7-13-5-3-2-4-6-13/h5,14-15H,2-4,6-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHEHTHILPVVQRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NCCC2=CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(cyclohexen-1-yl)ethyl]-1-methylpiperidin-4-amine

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